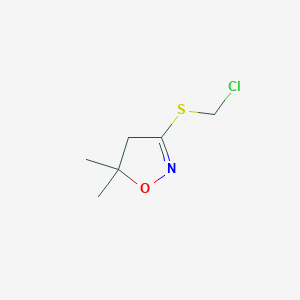

3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The description of a chemical compound typically includes its molecular formula, structure, and other identifiers like CAS number, IUPAC name, etc. It may also include the role or use of the compound in various industries or research .

Synthesis Analysis

Synthesis analysis involves understanding the methods and conditions under which the compound can be synthesized. This includes the starting materials, reaction conditions, catalysts, and the steps involved .Molecular Structure Analysis

Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. It includes understanding the reaction conditions, the products formed, and the mechanism of the reaction .Physical and Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and reactivity. These properties can often be predicted based on the compound’s structure and are confirmed through experiments .Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Research on compounds structurally related to 3-(Chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole has shown their potential in synthesizing new heterocyclic compounds with possible biological activities. For instance, Eliazyan et al. (2011) synthesized a series of compounds containing three different heterocyclic rings, including isoxazole derivatives. These compounds were investigated for their plant growth regulatory activities, indicating potential agricultural applications Eliazyan, K. A., Shahbazyan, L. V., Pivazyan, V. A., & Yengoyan, A. (2011). Synthesis and growth regulatory activity of pyrazolesulfanyl‐ and isoxazolesulfanyl‐1H‐[1,2,4]triazoles and their azinyl derivatives. Journal of Heterocyclic Chemistry, 48, 188-191.

Chemical Synthesis and Reactions

Another study by Patil and Luzzio (2016) explored the synthetic utility of 2-(halomethyl)-4,5-diaryloxazoles, closely related to the chemical structure of interest. They demonstrated that these compounds are effective scaffolds for synthetic elaboration, leading to the preparation of a variety of substituted oxazoles, which could have further applications in drug development and material science Patil, P., & Luzzio, F. A. (2016). Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. Tetrahedron letters, 57(7), 757-759.

Coordination Chemistry

The coordination chemistry of oxazoline ligands, which share a core structural motif with this compound, has been studied by Gómez et al. (1999). They reviewed the use of oxazolines in transition metal-catalyzed asymmetric syntheses, highlighting the versatility of ligand design, ease of synthesis, and the ability to modulate chiral centers near donor atoms. This area of research is crucial for developing new catalytic systems and pharmaceuticals Gómez, M., Muller, G., & Rocamora, Mercè. (1999). Coordination chemistry of oxazoline ligands. Coordination Chemistry Reviews.

Heterogeneous Azo Reagents for Esterification

Iranpoor, Firouzabadi, and Khalili (2010) introduced 5,5'-Dimethyl-3,3'-azoisoxazole as a new, efficient heterogeneous azo reagent for the selective esterification of benzylic alcohols and phenols. This research demonstrates the potential of using azoisoxazole derivatives in organic synthesis, particularly in the development of new methodologies for esterification reactions under Mitsunobu conditions, which could have implications for pharmaceutical synthesis and material science Iranpoor, N., Firouzabadi, H., & Khalili, D. (2010). 5,5'-Dimethyl-3,3'-azoisoxazole as a new heterogeneous azo reagent for esterification of phenols and selective esterification of benzylic alcohols under Mitsunobu conditions. Organic & biomolecular chemistry, 8(19), 4436-43.

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-(chloromethylsulfanyl)-5,5-dimethyl-4H-1,2-oxazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10ClNOS/c1-6(2)3-5(8-9-6)10-4-7/h3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLVCBMSMZMIIQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=NO1)SCCl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2'-(1,3-Benzodioxol-5-yl)-7'-methoxy-1-propyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2896640.png)

![[(1-cyanocyclohexyl)carbamoyl]methyl 5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylate](/img/structure/B2896642.png)

![3-[3-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]-4-methylphenyl]pyridine](/img/structure/B2896643.png)

![1-[1-(3-methoxybenzenesulfonyl)azetidin-3-yl]-2-(propan-2-yl)-1H-1,3-benzodiazole](/img/structure/B2896652.png)

![N-[2-Methoxy-6-(trifluoromethoxy)phenyl]prop-2-enamide](/img/structure/B2896653.png)

![2-((4-(Benzo[d][1,3]dioxol-5-yl)pyrimidin-2-yl)thio)-1-morpholinoethanone](/img/structure/B2896655.png)

![4-[(E)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]pyrimidin-2-amine](/img/structure/B2896658.png)